

CAS number and molecular formula for 4-tert-butyl octane

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Compound of Interest

Compound Name: 4-Tert-butyl octane

Cat. No.: B14535771

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An In-depth Technical Guide to 4-tert-butyl octane

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-butyl octane is a branched-chain alkane. As a saturated hydrocarbon, its primary relevance in a research and drug development context lies in its physicochemical properties as a non-polar solvent or as a reference compound in analytical chemistry. Due to its chemical inertness, it is not known to be involved in biological signaling pathways or to possess pharmacological activity. This guide provides a summary of its known properties and outlines general experimental protocols for its characterization.

Core Data

The fundamental chemical and physical properties of **4-tert-butyl octane** are summarized below.

| Property | Value | Reference |
|-------------------|---------------------------------|-----------|
| CAS Number | 62184-32-1 | [1][2] |
| Molecular Formula | C ₁₂ H ₂₆ | [1][2][3] |
| Molecular Weight | 170.33 g/mol | [1][2][3] |
| Boiling Point | 191°C | [3] |
| Melting Point | -50.8°C (estimate) | [3] |
| Density | 0.7602 g/cm ³ | [3] |
| Refractive Index | 1.4256 | [3] |

Experimental Protocols

Given the lack of specific published experimental studies on **4-tert-butyloctane** in a biological context, this section provides detailed, representative methodologies for the structural and purity analysis of a simple alkane like **4-tert-butyloctane**. These protocols are fundamental for its characterization in a research setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of **4-tert-butyloctane** by analyzing the chemical environment of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **4-tert-butyloctane** in approximately 0.7 mL of a deuterated solvent (e.g., deuteriochloroform, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ¹H NMR Spectroscopy:
 - Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
 - Typical acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and the collection of 16-32 scans.

- Protons on aliphatic groups are expected to appear in the highly shielded region of the spectrum, typically between 0.7 and 1.5 ppm.[1]
- ¹³C NMR Spectroscopy:
 - Acquire the spectrum on the same instrument, typically operating at 75 MHz for a 300 MHz spectrometer.
 - Use proton-decoupled mode to obtain a spectrum with single lines for each unique carbon atom.
 - A wider spectral width (e.g., 0-220 ppm) is used compared to ¹H NMR.[4]
 - Alkyl carbon signals typically appear in the 10-50 ppm range.[5]
- Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different types of protons. Compare the chemical shifts and splitting patterns with predicted values for the **4-tert-butylcyclohexane** structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To assess the purity of **4-tert-butylcyclohexane** and to confirm its molecular weight and fragmentation pattern.

Methodology:

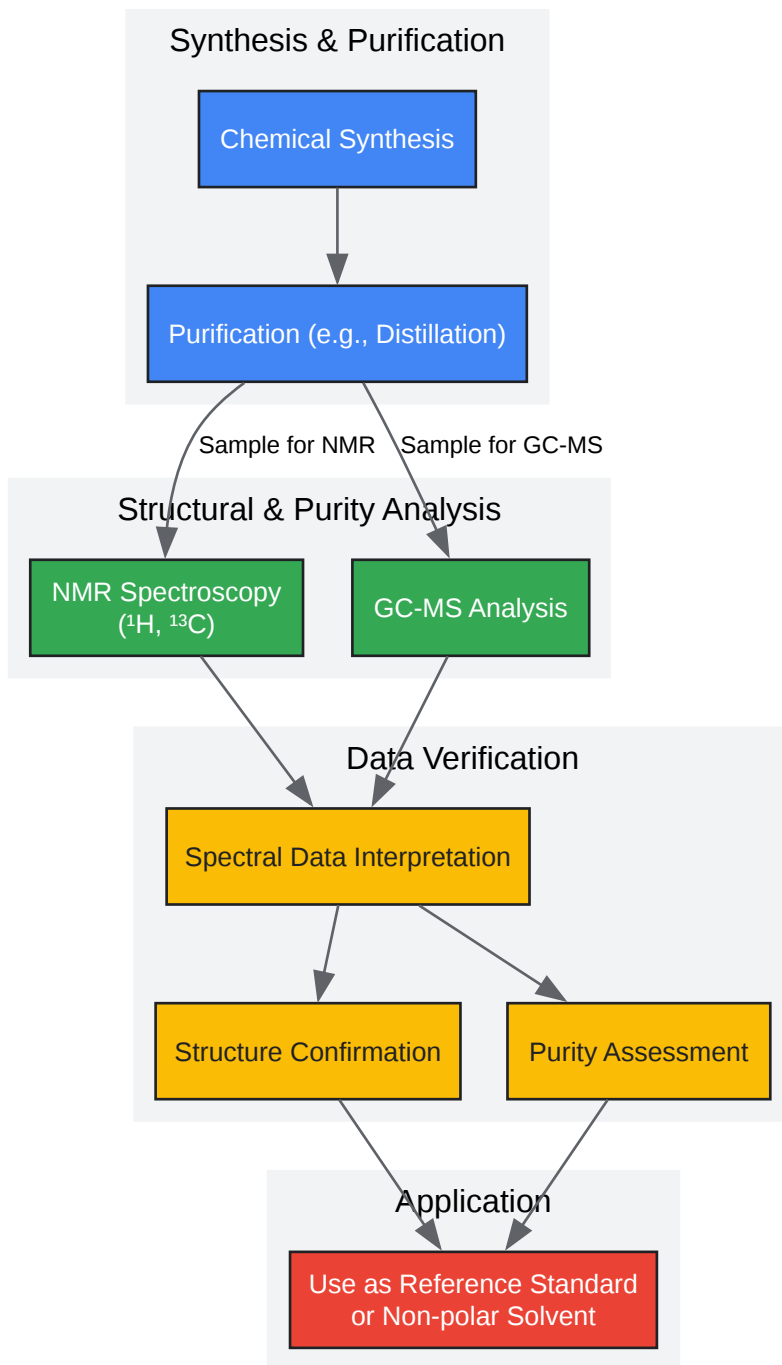
- Sample Preparation: Prepare a dilute solution of **4-tert-butylcyclohexane** (e.g., ~30 mg in 1-2 mL) in a volatile solvent such as acetone or hexane.[6]
- Gas Chromatography:
 - Inject a small volume (e.g., 1 µL) of the prepared sample into the GC system.
 - The GC is equipped with a capillary column suitable for non-polar compounds.
 - The carrier gas is typically helium or hydrogen.[7][8] The oven temperature is ramped to separate components based on their boiling points.

- Mass Spectrometry:
 - The eluent from the GC column is introduced into the ion source of the mass spectrometer.
 - Electron Impact (EI) ionization is commonly used for alkanes, with a standard electron energy of 70 eV.^{[3][6]}
 - The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio.
- Data Analysis: The primary peak in the chromatogram should correspond to **4-tert-butyl-octane**. The mass spectrum of this peak should show a molecular ion (M^+) peak corresponding to the molecular weight of the compound. The fragmentation pattern can be analyzed to further confirm the structure.

Logical Workflow and Visualizations

As **4-tert-butyl-octane** is not known to be involved in biological signaling, a diagram of a relevant logical workflow for its chemical characterization is provided below.

General Workflow for Chemical Characterization



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